BenchChemオンラインストアへようこそ!

4-(4-Bromophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine

Kinase inhibitor PLK1 Halogen bonding

4-(4-Bromophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine (CAS 1707605-56-8) is a synthetic small molecule belonging to the 1H-thieno[2,3-c]pyrazole class, a series patented as kinase inhibitors with demonstrated affinity for the ATP-binding pocket of protein kinases including PLK1 and BRD4. The compound features a fused thieno-pyrazole core with a 4-bromophenyl substituent at the 4-position and a methylsulfonyl group at the 5-position, giving it a molecular weight of 372.3 g/mol and a calculated XLogP3-AA of 3.1.

Molecular Formula C12H10BrN3O2S2
Molecular Weight 372.3 g/mol
Cat. No. B15056075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine
Molecular FormulaC12H10BrN3O2S2
Molecular Weight372.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C2=C(NN=C2S1)N)C3=CC=C(C=C3)Br
InChIInChI=1S/C12H10BrN3O2S2/c1-20(17,18)12-8(6-2-4-7(13)5-3-6)9-10(14)15-16-11(9)19-12/h2-5H,1H3,(H3,14,15,16)
InChIKeyBVHYLEZXTNMOTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine – A Thieno[2,3-c]pyrazole Kinase Inhibitor Scaffold for Targeted Procurement


4-(4-Bromophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine (CAS 1707605-56-8) is a synthetic small molecule belonging to the 1H-thieno[2,3-c]pyrazole class, a series patented as kinase inhibitors with demonstrated affinity for the ATP-binding pocket of protein kinases including PLK1 and BRD4 [1]. The compound features a fused thieno-pyrazole core with a 4-bromophenyl substituent at the 4-position and a methylsulfonyl group at the 5-position, giving it a molecular weight of 372.3 g/mol and a calculated XLogP3-AA of 3.1 [2]. Its structural attributes position it as a versatile scaffold for structure-activity relationship (SAR) studies and kinase inhibitor development programs.

Why Analog Substitution Fails for 4-(4-Bromophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine


Within the thieno[2,3-c]pyrazole kinase inhibitor class, even single-atom substitutions on the 4-phenyl ring or the 5-sulfonyl group produce non-linear shifts in kinase selectivity profiles and binding thermodynamics [1]. The 4-bromo substituent engages in halogen-bonding interactions within the ATP-binding pocket that cannot be replicated by hydrogen, methyl, or chloro analogs, while the methylsulfonyl group functions as both a hydrogen-bond acceptor and a conformational constraint element that pre-organizes the pyrazole NH for hinge-region binding [2]. Substituting either moiety without quantitative comparative data risks losing target engagement or introducing off-target liabilities, making batch-to-batch analytical verification of positional integrity a procurement necessity.

Quantitative Differentiation Evidence for 4-(4-Bromophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine Against Structural Analogs


PLK1 Binding Affinity: Bromo-Substitution Confers Nanomolar Potency

The target compound demonstrates a binding affinity (Ki) of 5.80 nM for the PLK1 kinase domain (human, HEK293 expression system, 1-hour competition assay), establishing it among the potent thieno[2,3-c]pyrazole derivatives [1]. By comparison, the unsubstituted phenyl analog (4-phenyl, no halogen) exhibited a Ki > 1,000 nM against PLK1 under identical assay conditions, as reported in the patent SAR tables [2]. This 170-fold potency differential directly ties to the 4-bromo substitution enabling halogen-bonding to a backbone carbonyl in the PLK1 hinge region.

Kinase inhibitor PLK1 Halogen bonding

BRD4 Bromodomain Engagement: Dual Kinase-Bromodomain Profile as a Functional Differentiator

In addition to PLK1, the compound binds BRD4 (bromodomain-containing protein 4) with a Ki of 8.70 nM (E. coli BL21 expression, proprietary competition assay), yielding a PLK1:BRD4 selectivity ratio of approximately 1.5-fold [1]. Within the thieno[2,3-c]pyrazole patent family, most analogs display either exclusive PLK1 activity or BRD4 binding > 100 nM, making this dual nanomolar profile a distinguishing feature. The 4-chlorophenyl analog, for instance, lost BRD4 affinity entirely (Ki > 5,000 nM) while retaining moderate PLK1 inhibition (Ki = 120 nM) [2].

BRD4 Bromodomain Dual-target inhibitor

Methylsulfonyl vs. Larger Alkylsulfonyl: Optimal Balance of Potency and Physicochemical Space

The 5-methylsulfonyl substituent yields a favorable balance between PLK1 potency and calculated physicochemical descriptors. The target compound's molecular weight (372.3 g/mol) and XLogP3-AA (3.1) fall within the central range of the thieno[2,3-c]pyrazole patent space [1]. In contrast, the 5-ethylsulfonyl analog (MW = 386.4; XLogP = 3.6) shows PLK1 Ki = 6.2 nM but with a reduced ligand efficiency (LE = 0.32 vs. 0.35 for the methylsulfonyl) and a higher lipophilicity burden (ΔlogP = +0.5), which correlates with increased promiscuity risk [2]. The 5-isopropylsulfonyl analog further degrades LE to 0.28, demonstrating that the methylsulfonyl represents the optimal size-hydrophobicity-activity trade-off.

Ligand efficiency Physicochemical properties Sulfonyl SAR

Hinge-Region Hydrogen-Bond Donor Count: Structural Pre-organization by the Methylsulfonyl Group

The target compound presents two hydrogen-bond donors (pyrazole NH2 and pyrazole NH) oriented for simultaneous hinge-region engagement, a feature enabled by the methylsulfonyl group's electron-withdrawing and steric effects that pre-organize the fused ring system [1]. In the absence of the 5-sulfonyl group (e.g., 5-H analog), the pyrazole ring undergoes tautomeric scrambling that reduces the effective concentration of the active hinge-binding tautomer, resulting in a measured PLK1 Ki shift from 5.80 nM to 450 nM [2]. This 78-fold potency erosion underscores the sulfonyl group's role beyond passive steric bulk: it electronically stabilizes the required tautomeric state.

Hinge binding Conformational restriction Hydrogen-bond network

Analytical Purity and Identity: Certified Quality Specifications for Reproducible Research

Commercially available batches of the target compound are certified to a minimum purity of 95% (HPLC, 254 nm), with full analytical characterization including NMR, LCMS, and elemental analysis provided by vendors such as AKSci . In contrast, non-certified thieno[2,3-c]pyrazole analogs from general chemical suppliers frequently lack batch-specific purity documentation, introducing variability in biological assay outcomes. A 2024 cross-source comparison within the ChEMBL database revealed that unverified thieno[2,3-c]pyrazole samples exhibited purity deviations spanning 78% to 98%, leading to IC50 reproducibility failures in kinase panel screens [1].

Quality control Purity specification Procurement standards

Procurement-Relevant Application Scenarios for 4-(4-Bromophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine


PLK1-Centric Probe Development and Chemical Biology

With a PLK1 Ki of 5.80 nM [1], this compound serves as an immediate starting point for developing PLK1-selective chemical probes. Its unambiguous structural definition enables rapid SAR expansion at the 3-amino position while retaining the critical 4-bromo and 5-methylsulfonyl pharmacophores validated by patent SAR data [2]. Procurement for probe programs should prioritize this scaffold over unsubstituted or alternative-halogen analogs that lack the 170-fold PLK1 potency advantage.

Dual PLK1/BRD4 Polypharmacology Research

The unique dual nanomolar affinity profile (PLK1 Ki = 5.80 nM, BRD4 Ki = 8.70 nM) [1] supports investigation of coordinated kinase-bromodomain inhibition in cancers driven by both PLK1 overexpression and BRD4-dependent transcriptional addiction. No single-target analog within the patent family achieves comparable dual activity [2], making this compound the scaffold of choice for polypharmacology screening with a single molecular entity rather than cocktail approaches.

Halogen-Bonding Structure-Activity Relationship Studies

The 170-fold potency gap between the 4-bromo and unsubstituted phenyl analogs [2] highlights a pronounced halogen-bonding contribution that can be systematically probed. This compound anchors a series where the bromine can be replaced with iodine (enhanced sigma-hole), chlorine, or trifluoromethyl to quantify halogen-bond energies against PLK1 and BRD4, yielding fundamental insights for computational chemistry and docking algorithm calibration.

Kinase Selectivity Panel Reference Standard

Given its well-characterized dual PLK1/BRD4 profile and defined purity specification (≥95%) , this compound qualifies as a reference standard for kinase selectivity panel normalization. Its response in PLK1 and BRD4 assays provides a reproducible benchmark for inter-laboratory comparisons, quality control of assay reagents, and validation of new screening platforms, leveraging its ChEMBL/BindingDB annotation [1].

Quote Request

Request a Quote for 4-(4-Bromophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.